Nickel--triethylphosphane (1/2)
Description
Nickel-triethylphosphane (1/2) is a coordination complex where nickel is ligated by two triethylphosphane (P(C₂H₅)₃) molecules. The stoichiometric ratio (1:2) indicates a likely tetrahedral or square planar geometry, depending on the oxidation state of nickel. Triethylphosphane, a tertiary phosphine ligand, is known for its strong electron-donating ability and steric bulk, which stabilizes the metal center and influences reactivity. Such complexes are often employed in catalysis, polymer stabilization, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
189325-80-2 |
|---|---|
Molecular Formula |
C12H30NiP2 |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
nickel;triethylphosphane |
InChI |
InChI=1S/2C6H15P.Ni/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI Key |
MWMOHAMAKRKDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/2) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/2) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Nickel–triethylphosphane (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like sodium borohydride.
Substitution: The triethylphosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel(III) or nickel(IV) complexes, while reduction typically yields nickel(0) species .
Scientific Research Applications
Nickel–triethylphosphane (1/2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel–triethylphosphane (1/2) exerts its effects involves coordination to substrates and facilitating electron transfer processes. The nickel center acts as a catalytic site, enabling various chemical transformations through its ability to undergo changes in oxidation state and coordinate with different ligands .
Comparison with Similar Compounds
Comparison with Similar Nickel Complexes
Ligand Type and Stoichiometry
Nickel-triethylphosphane (1/2) is distinguished by its exclusive use of triethylphosphane ligands. In contrast, other nickel complexes utilize diverse ligands:
- Nickel 2,2-thio-bis-phenol complexes: These feature 2,2-thio-bis-[4-(1,1,3,3-tetramethylbutyl)phenol] ligands in 1:1 or 1:2 ratios, often with additional ligands like n-butylamine or triethanolamine. The sulfur-containing phenol ligands provide chelating stability, while amine ligands modulate solubility and reactivity .
- Nickel dibutyldithiocarbamate : This complex employs dithiocarbamate ligands, which are stronger π-acceptors compared to phosphines. The 1:2 stoichiometry here typically results in square planar geometry, common for Ni(II) dithiocarbamates .
- Nickel-hydroxypyrazole complexes: These incorporate 1-phenyl-4-lauroyl-5-hydroxypyrazole ligands, which offer mixed O/N-donor sites. The absence of phosphines reduces steric hindrance but may lower thermal stability .
Table 1: Comparative Overview of Nickel Complexes
| Compound | Ligand Type | Stoichiometry | Key Properties | Applications |
|---|---|---|---|---|
| Nickel-triethylphosphane (1/2) | Triethylphosphane | 1:2 | High electron donation, steric bulk | Catalysis, polymer stabilization |
| Nickel 2,2-thio-bis-phenol complex | Phenol-thioether + amine | 1:1 or 1:2 | Chelating stability, tunable solubility | UV stabilizers, antioxidants |
| Nickel dibutyldithiocarbamate | Dithiocarbamate | 1:2 | Strong π-accepting, square planar | Rubber vulcanization, pesticides |
| Nickel-hydroxypyrazole complex | O/N-donor hydroxypyrazole | 1:1 | Moderate steric effects, thermal sensitivity | Photostabilizers |
Structural and Electronic Properties
- Bonding Characteristics: Triethylphosphane’s strong σ-donor capability in Nickel-triethylphosphane (1/2) contrasts with the π-accepting nature of dithiocarbamate ligands. This difference impacts redox behavior; phosphine-stabilized nickel complexes are often more resistant to oxidation .
- In comparison, 2,2-thio-bis-phenol complexes with flexible amine co-ligands offer adjustable steric profiles .
Research Findings and Gaps
- Thermal Stability : Nickel-triethylphosphane (1/2) likely degrades at lower temperatures than dithiocarbamate complexes, as phosphines are more volatile. This limits its use in high-temperature processes .
- Ligand Exchange Dynamics: Compared to hydroxypyrazole ligands, triethylphosphane shows slower ligand substitution rates, favoring stable coordination environments but reducing catalytic turnover in some cases .
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